Lanthanum tris[bis(trimethylsilyl)amide]

Catalog No.
S1501804
CAS No.
175923-07-6
M.F
C18H54LaN3Si6
M. Wt
620.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum tris[bis(trimethylsilyl)amide]

CAS Number

175923-07-6

Product Name

Lanthanum tris[bis(trimethylsilyl)amide]

IUPAC Name

bis(trimethylsilyl)azanide;lanthanum(3+)

Molecular Formula

C18H54LaN3Si6

Molecular Weight

620.1 g/mol

InChI

InChI=1S/3C6H18NSi2.La/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3

InChI Key

ZDYNTRMQDURVDM-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3]

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3]

Lanthanum tris[bis(trimethylsilyl)amide] is an organometallic compound with the molecular formula C18H54LaN3Si6\text{C}_{18}\text{H}_{54}\text{LaN}_{3}\text{Si}_{6} and a molecular weight of approximately 620.06 g/mol. It appears as a white to off-white powder or crystalline solid, with a melting point ranging from 149 to 152 °C. The compound is sensitive to air and moisture, making it necessary to handle it under inert conditions. It is categorized under hazardous materials due to its flammable and corrosive nature .

Lanthanum tris[bis(trimethylsilyl)amide] acts as a Lewis acid due to the empty 5d orbitals on the La(III) ion. These empty orbitals can accept electron pairs from Lewis bases, forming a coordinate covalent bond. This Lewis acidity allows La[N(SiMe3)2]3 to activate various organic molecules and participate in various catalytic reactions in organic synthesis [].

Synthesis and Characterization:

Lanthanum tris[bis(trimethylsilyl)amide] (Ln(N(SiMe₃)₂)₃), also known as lanthanum tris(trimethylsilylamide), is a coordination complex containing a lanthanum(III) central atom bonded to three bis(trimethylsilyl)amide ligands. It can be synthesized by reacting lanthanum chloride (LaCl₃) with potassium bis(trimethylsilyl)amide (K(N(SiMe₃)₂)) in a THF solvent under an inert atmosphere. []

This compound is air and moisture sensitive, requiring careful handling under inert conditions. Its characterization is typically accomplished using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. [, ]

Applications in Catalysis:

Lanthanum tris[bis(trimethylsilyl)amide] has been explored as a catalyst for various organic transformations due to its unique Lewis acidic character and bulky amide ligands. These ligands contribute to the stabilization of the lanthanum center and influence its reactivity towards substrates.

Here are some specific examples of its catalytic applications:

  • Polymerization: Lanthanum tris[bis(trimethylsilyl)amide] has been shown to be an effective catalyst for the ring-opening polymerization of cyclic esters, leading to the formation of biodegradable polyesters with potential applications in drug delivery and biomaterials. []
  • Hydrosilylation: This compound can catalyze the addition of hydrosilanes (Si-H bonds) across unsaturated carbon-carbon bonds (C=C), enabling the formation of various organic compounds with defined functionalities. []
  • Hydroamination: Lanthanum tris[bis(trimethylsilyl)amide] has been investigated for its ability to catalyze the reaction between amines (N-H bonds) and alkynes (C=C) to form enamines, which are important intermediates in organic synthesis.

Other Research Areas:

Beyond its catalytic applications, lanthanum tris[bis(trimethylsilyl)amide] is also being investigated in other research areas, including:

  • Material science: This compound is being explored as a precursor for the synthesis of novel lanthanide-based materials with potential applications in areas like luminescence and magnetism.
  • Organometallic chemistry: Researchers are studying the reactivity of lanthanum tris[bis(trimethylsilyl)amide] with various substrates to understand the fundamental aspects of lanthanide-mediated bond activation and transformation processes.
Typical of organometallic compounds, including:

  • Decomposition: Upon exposure to moisture, it can hydrolyze, leading to the formation of lanthanum hydroxides and trimethylsilanol.
  • Coordination: It can act as a Lewis acid, coordinating with various ligands, which can lead to the synthesis of lanthanide complexes.
  • Thermal Reactions: When subjected to high temperatures, it may decompose into lanthanum oxides and silicon-based byproducts.

These reactions are significant in the context of synthesizing other lanthanide compounds or in materials science applications .

Several methods for synthesizing lanthanum tris[bis(trimethylsilyl)amide] have been reported:

  • Direct Reaction: The compound can be synthesized by reacting lanthanum trichloride with bis(trimethylsilyl)amine in a controlled environment.
    \text{LaCl}_3+3\text{N Si CH}_3)_3)_2\rightarrow \text{La N Si CH}_3)_3)_2}_3+3\text{HCl}
  • Solvent Method: Utilizing solvents like tetrahydrofuran or diethyl ether can facilitate the reaction by stabilizing intermediates.
  • Solid-State Reactions: In some cases, solid-state methods involving the direct mixing of precursors under inert atmospheres have been employed.

These synthesis methods highlight the versatility required in handling sensitive organometallic compounds .

Lanthanum tris[bis(trimethylsilyl)amide] has several notable applications:

  • Precursor for Lanthanide Compounds: It serves as a precursor in the synthesis of various lanthanide-based materials used in electronics and optics.
  • Catalysis: The compound has potential as a catalyst in organic reactions due to its ability to coordinate with organic substrates.
  • Thin Film Deposition: It is utilized in atomic layer deposition processes for creating thin films of lanthanum oxide and other lanthanide oxides, which are important in semiconductor technologies .

Interaction studies involving lanthanum tris[bis(trimethylsilyl)amide] focus primarily on its coordination chemistry. The compound's ability to form stable complexes with various ligands makes it an interesting subject for research into new materials and catalysts. Studies have shown that it can interact with solvents and other metal ions, influencing its reactivity and stability.

The interactions with biological systems remain largely unexplored, warranting further investigation into its potential therapeutic applications or toxicological effects .

Lanthanum tris[bis(trimethylsilyl)amide] shares similarities with several other organolanthanide compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
Tris(cyclopentadienyl)lanthanum(III)\text{C}_{15}\text{H}_{15}\text{La}Known for its stability and use in organic synthesis
Tris(tetramethylcyclopentadienyl)lanthanum\text{C}_{21}\text{H}_{30}\text{La}Exhibits enhanced reactivity due to steric bulk
Tris(isopropylcyclopentadienyl)lanthanum(III)\text{C}_{15}\text{H}_{21}\text{La}Used in polymerization processes
2,2,6,6-Tetramethyl-3,5-heptanedionate(III)lanthanum\text{C}_{13}\text{H}_{22}\text{LaO}_2Utilized as a chelating agent in various applications

Lanthanum tris[bis(trimethylsilyl)amide] is unique due to its specific amide functionalization and ability to form stable organometallic complexes that are less prone to hydrolysis compared to some other compounds listed here .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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